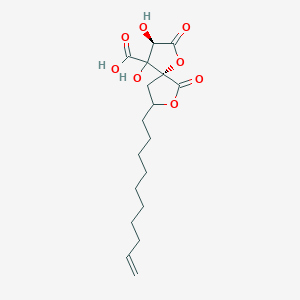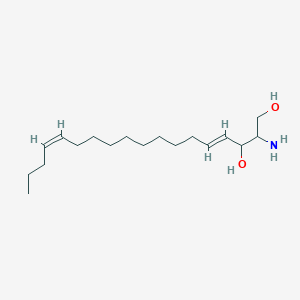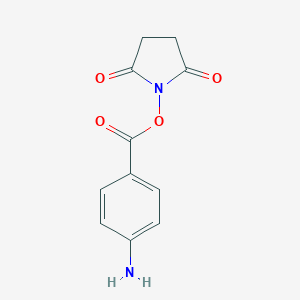
Tenuifoliside C
Übersicht
Beschreibung
Tenuifoliside C is a bioactive compound isolated from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. It is known for its inhibitory effects on lactate dehydrogenase and its significant role in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tenuifoliside C can be isolated from the wild Polygala tenuifolia plant. The extraction process involves using solvents like methanol to dissolve the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, drying, and then using solvent extraction methods to isolate the compound. The extracted product is then purified using techniques like HPLC to ensure a purity of ≥98% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tenuifolisid C unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Isomerisierung. Die Verbindung ist unter alkalischen Bedingungen anfällig für den Abbau, was zu Hydrolyse- und Isomerisierungsreaktionen führt, wie z. B. cis-trans-Isomerisierung, Keto-Enol-Tautomerie und optische Isomerisierung .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Tritt typischerweise in wässrigen Lösungen auf, insbesondere unter alkalischen Bedingungen.
Isomerisierung: Kann durch Änderungen des pH-Werts und der Temperatur induziert werden.
Hauptprodukte, die gebildet werden: Zu den Abbauprodukten von Tenuifolisid C gehören verschiedene Isomere und hydrolysierte Formen, die mit Hilfe der Ultra-Hochleistungsflüssigkeitschromatographie-Quadrupol-Flugzeit-Massenspektrometrie (UHPLC-Q-TOF/MS) identifiziert werden können .
Wissenschaftliche Forschungsanwendungen
Tenuifolisid C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmazie. Es wird als Lactatdehydrogenase-Inhibitor verwendet und hat ein Potenzial gezeigt, die Chlorzoxazon-6-Hydroxylierung zu hemmen, die durch CYP2E1 katalysiert wird . Dies macht es wertvoll für die Forschung im Bereich des Arzneimittelstoffwechsels und der Pharmakokinetik. Zusätzlich wird Tenuifolisid C auf seine neuroprotektiven Wirkungen untersucht, insbesondere im Zusammenhang mit neurologischen Erkrankungen wie Alzheimer und Parkinson .
5. Wirkmechanismus
Tenuifolisid C übt seine Wirkungen hauptsächlich durch die Hemmung der Lactatdehydrogenase- und CYP2E1-Enzyme aus . Die neuroprotektiven Wirkungen der Verbindung werden auf ihre antioxidativen Eigenschaften zurückgeführt, die dazu beitragen, oxidativen Stress zu reduzieren und neuronale Schäden zu verhindern. Es beeinflusst auch die Neurotransmitterfreisetzung und Rezeptoraktivierung, was zu seinen potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen beiträgt .
Ähnliche Verbindungen:
- Tenuifolisid A
- Tenuifolisid B
- Polygalaxanthone III
Vergleich: Tenuifolisid C ist neben Tenuifolisid A und Tenuifolisid B einer der wichtigsten pharmakologisch aktiven Inhaltsstoffe von Radix Polygalae . Während alle drei Verbindungen ähnliche inhibitorische Wirkungen auf Enzyme wie CYP2E1 aufweisen, zeichnet sich Tenuifolisid C insbesondere durch seine höhere Potenz und Stabilität aus. Zusätzlich hat Tenuifolisid C einzigartige neuroprotektive Eigenschaften gezeigt, was es zu einer wertvollen Verbindung für die Forschung an neurologischen Erkrankungen macht .
Wirkmechanismus
Tenuifoliside C exerts its effects primarily through the inhibition of lactate dehydrogenase and CYP2E1 enzymes . The compound’s neuroprotective effects are attributed to its antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage. It also influences neurotransmitter release and receptor activation, contributing to its potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
- Tenuifoliside A
- Tenuifoliside B
- Polygalaxanthone III
Comparison: Tenuifoliside C, along with Tenuifoliside A and Tenuifoliside B, are major pharmacologically active ingredients in Radix Polygalae . While all three compounds share similar inhibitory effects on enzymes like CYP2E1, this compound is particularly noted for its higher potency and stability. Additionally, this compound has shown unique neuroprotective properties, making it a valuable compound for research in neurological diseases .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMZCFZCYRJAG-KQTMLTHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099966 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-37-7 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenuifoliside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENUIFOLISIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is tenuifoliside C and where is it found?
A1: this compound is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.
Q2: Can you describe the structural characteristics of this compound?
A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. This compound is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.
Q3: How is this compound typically extracted and what analytical methods are used for its quantification?
A3: Researchers have employed several techniques to extract and isolate this compound from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]
Q4: What is known about the stability of this compound?
A4: Studies indicate that this compound, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)


